Inhibidor de péptido de dominio PDZ1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

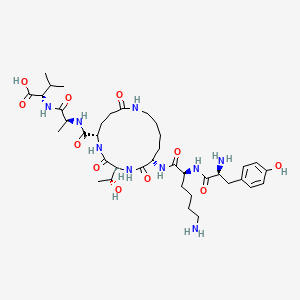

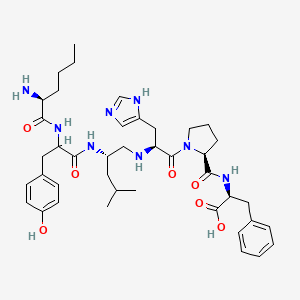

El Inhibidor de dominio PDZ1 péptido es un péptido cíclico que se dirige al dominio PDZ1 de la proteína de densidad postsináptica 95 (PSD-95). Este péptido interrumpe la interacción entre GluR6 y PSD-95, lo que puede competir con el extremo C-terminal de GluR6 por la unión al dominio PDZ1 . Los dominios PDZ son módulos de interacción proteína-proteína involucrados en diversas vías celulares, incluida la transducción de señales, las uniones célula-célula, la polaridad celular, la adhesión y el tráfico de proteínas .

Aplicaciones Científicas De Investigación

El Inhibidor de dominio PDZ1 péptido tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como una herramienta para estudiar interacciones proteína-proteína y desarrollar nuevos fármacos basados en péptidos.

Biología: Investiga el papel de los dominios PDZ en la señalización celular y el tráfico de proteínas.

Medicina: Posible agente terapéutico para el tratamiento de enfermedades neurodegenerativas, accidente cerebrovascular isquémico y cáncer al interrumpir interacciones proteína-proteína específicas

Industria: Utilizado en el desarrollo de terapéuticos basados en péptidos y como herramienta de investigación en el descubrimiento de fármacos

Mecanismo De Acción

El Inhibidor de dominio PDZ1 péptido ejerce sus efectos uniéndose al dominio PDZ1 de PSD-95, interrumpiendo así la interacción entre PSD-95 y sus socios de unión, como GluR6. Esta interrupción evita la formación de complejos proteicos involucrados en la excitotoxicidad y otros procesos patológicos. El mecanismo del péptido implica inhibición competitiva, donde compite con los ligandos naturales del dominio PDZ1 por la unión .

Análisis Bioquímico

Biochemical Properties

The PDZ1 Domain inhibitor peptide plays a vital role in biochemical reactions by disrupting the interaction between GluK2 and PSD-95. This peptide incorporates a β-Ala lactam side chain linker, which allows it to efficiently compete with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 . By targeting the PDZ1 domain, the PDZ1 Domain inhibitor peptide interferes with the formation of protein complexes that are essential for signal transduction, cell-cell junctions, cell polarity, and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.

Cellular Effects

The PDZ1 Domain inhibitor peptide has profound effects on various types of cells and cellular processes. By disrupting the interaction between GluK2 and PSD-95, this peptide influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the PDZ1 Domain inhibitor peptide has been shown to protect neurons from ischemia/reperfusion-induced apoptosis by inhibiting the activation of caspases and the assembly of the death-inducing signaling complex (DISC) . Additionally, the peptide can modulate the expression of genes involved in apoptosis and inflammation, further highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of the PDZ1 Domain inhibitor peptide involves its binding to the PDZ1 domain of PSD-95, thereby disrupting the interaction between GluK2 and PSD-95. This binding is facilitated by the β-Ala lactam side chain linker, which allows the peptide to compete with the C-terminus of GluK2 for the PDZ1 domain . By inhibiting this interaction, the PDZ1 Domain inhibitor peptide prevents the formation of protein complexes that are essential for various cellular processes, including signal transduction and protein trafficking . This disruption can lead to significant changes in cellular functions and has potential therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the PDZ1 Domain inhibitor peptide can change over time. The stability and degradation of the peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that the PDZ1 Domain inhibitor peptide can maintain its stability and efficacy for extended periods under specific storage conditions .

Dosage Effects in Animal Models

The effects of the PDZ1 Domain inhibitor peptide vary with different dosages in animal models. Studies have demonstrated that high-affinity dimeric peptide-based inhibitors targeting the PDZ1 domain of PSD-95 can provide neuroprotective effects in mouse and rat stroke models . The dosage must be carefully controlled to avoid potential toxic or adverse effects. High doses of the peptide may lead to undesirable side effects, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

The PDZ1 Domain inhibitor peptide is involved in various metabolic pathways, including those related to signal transduction and protein trafficking. By targeting the PDZ1 domain of PSD-95, the peptide can influence the activity of enzymes and cofactors involved in these pathways . This can lead to changes in metabolic flux and metabolite levels, further highlighting the potential therapeutic benefits of the peptide .

Transport and Distribution

The transport and distribution of the PDZ1 Domain inhibitor peptide within cells and tissues are crucial for its therapeutic efficacy. The peptide interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution allows the peptide to exert its effects on specific cellular processes, further enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of the PDZ1 Domain inhibitor peptide is essential for its activity and function. The peptide is directed to specific compartments or organelles within the cell, where it can interact with its target proteins . This localization is facilitated by targeting signals and post-translational modifications that ensure the peptide reaches its intended site of action . By localizing to specific subcellular compartments, the PDZ1 Domain inhibitor peptide can effectively disrupt protein interactions and modulate cellular functions.

Métodos De Preparación

La síntesis del Inhibidor de dominio PDZ1 péptido generalmente implica la síntesis de péptidos en fase sólida (SPPS). El proceso incluye los siguientes pasos:

Acoplamiento de aminoácidos: Adición secuencial de aminoácidos protegidos a una resina sólida.

Ciclización: Formación de una estructura cíclica mediante la unión del extremo N-terminal y el extremo C-terminal del péptido.

Purificación: Utilizando técnicas como la cromatografía líquida de alta resolución de fase inversa (HPLC) para purificar el péptido.

Caracterización: Confirmación de la estructura y la pureza utilizando espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN).

Los métodos de producción industrial pueden implicar SPPS a gran escala y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El Inhibidor de dominio PDZ1 péptido experimenta principalmente los siguientes tipos de reacciones:

Reacciones de sustitución: Implican la sustitución de residuos específicos de aminoácidos para mejorar la afinidad de unión o la estabilidad.

Reacciones de ciclización: Formación de péptidos cíclicos para mejorar la estabilidad y la biodisponibilidad.

Reacciones de oxidación y reducción: Modificación de residuos específicos para alterar las propiedades del péptido.

Los reactivos comunes utilizados en estas reacciones incluyen agentes de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt), así como agentes oxidantes y reductores . Los principales productos formados a partir de estas reacciones son péptidos cíclicos con mayor estabilidad y afinidad de unión.

Comparación Con Compuestos Similares

El Inhibidor de dominio PDZ1 péptido es único debido a su alta especificidad y afinidad por el dominio PDZ1 de PSD-95. Compuestos similares incluyen:

Compuestos orgánicos pequeños: Diseñados para modular los dominios PDZ, pero a menudo tienen una especificidad y afinidad más bajas en comparación con los inhibidores basados en péptidos.

Peptidomiméticos: Compuestos sintéticos que imitan la estructura de los péptidos e inhiben las interacciones proteína-proteína.

El Inhibidor de dominio PDZ1 péptido destaca por su alta potencia, selectividad y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRRADBJCXMGOW-RMLJCASOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61N9O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

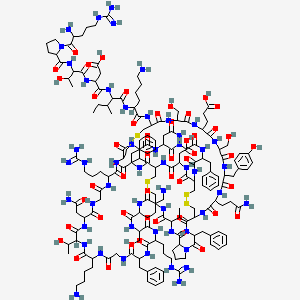

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

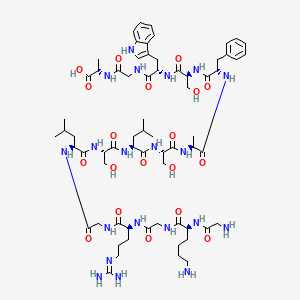

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)